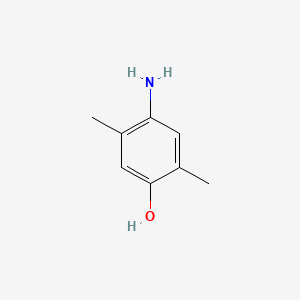

4-Amino-2,5-dimethylphenol

Beschreibung

Historical Context and Significance in Aromatic Amine and Phenol (B47542) Chemistry Research

Relevance to Advanced Organic Synthesis and Materials Science Research

The bifunctional nature of 4-amino-2,5-dimethylphenol, possessing both a nucleophilic amino group and a phenolic hydroxyl group, makes it a versatile building block in advanced organic synthesis. smolecule.com The amino group can readily participate in reactions such as diazotization to form diazonium salts, which are highly useful intermediates for introducing a variety of functional groups onto the aromatic ring. It can also undergo acylation, alkylation, and condensation reactions. The hydroxyl group can be etherified, esterified, or participate in coupling reactions.

This reactivity profile allows for the use of this compound as an intermediate in the synthesis of various organic compounds. lookchem.com It has been specifically noted for its use in the production of dyes and pigments. ontosight.aichembk.com In the realm of materials science, the functional groups present in this compound offer potential for its use as a monomer or a modifying agent in the synthesis of polymers, potentially influencing properties like thermal stability and adhesion. smolecule.com

Current Research Landscape and Knowledge Gaps for this compound

The current research landscape for this compound appears to be focused on its application as a synthetic intermediate. lookchem.comsigmaaldrich.com It is frequently cited in chemical supplier catalogs and databases as a reagent for chemical synthesis studies. chemicalbook.comsigmaaldrich.com

However, there are notable knowledge gaps in the publicly available scientific literature regarding the specific, in-depth research applications and novel discoveries related to this compound. While its role as an intermediate in the synthesis of dyes is mentioned, detailed studies on the properties and performance of these resulting dyes are not extensively documented in readily accessible sources. ontosight.aiontosight.ai Furthermore, while its potential in materials science is suggested by its chemical structure, there is a lack of published research exploring its specific applications in the development of new materials. smolecule.comontosight.ai

Much of the available information centers on its basic chemical and physical properties, and its role as a precursor. For instance, its structural isomer, 2-amino-4,5-dimethylphenol, has been investigated for potential anticancer and antimicrobial properties, highlighting a potential area for future research with this compound. Further investigation is needed to fully elucidate the potential of this compound in areas beyond its established use as a chemical intermediate. ontosight.ai

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | chemicalbook.comnih.gov |

| Molecular Weight | 137.18 g/mol | chemicalbook.comnih.gov |

| CAS Number | 3096-71-7 | chemicalbook.comnih.gov |

| Melting Point | 242-243 °C | chemicalbook.comsigmaaldrich.com |

| Appearance | White to beige powder/solid | chemicalbook.com |

| Solubility | Slightly soluble in water | ontosight.ai |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-2,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-4-8(10)6(2)3-7(5)9/h3-4,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWVCUXQICMATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184948 | |

| Record name | 4-Amino-2,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3096-71-7 | |

| Record name | 4-Amino-2,5-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3096-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,5-dimethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003096717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2,5-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-2,5-DIMETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF4R93709T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Route Design for 4 Amino 2,5 Dimethylphenol

Classical and Modern Synthetic Routes to 4-Amino-2,5-dimethylphenol

The synthesis of this compound can be accomplished through several established and contemporary chemical routes. These methods primarily involve the strategic introduction of an amino group onto a 2,5-dimethylphenol (B165462) scaffold, either through a two-step nitration-reduction sequence or by direct amination.

Nitration-Reduction Pathways to this compound Precursors

The most conventional and widely utilized method for the synthesis of this compound is a two-step process starting from 2,5-dimethylphenol. smolecule.comsmolecule.com This pathway involves the initial nitration of the phenol (B47542), followed by the reduction of the resulting nitro-intermediate. smolecule.comjustdial.comlookchem.com

Nitration of 2,5-Dimethylphenol

The first step is the electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the aromatic ring of 2,5-dimethylphenol. This is typically achieved by treating the phenol with a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. justdial.com The reaction's regioselectivity is governed by the directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups. The hydroxyl group is a potent activating, ortho-, para-director, while the methyl groups are weakly activating ortho-, para-directors. The position para to the hydroxyl group (C4) is electronically activated and sterically accessible, leading to the preferential formation of 2,5-dimethyl-4-nitrophenol (B1362424).

| Nitrating Agent | Solvent/Conditions | Outcome | Reference |

| Nitric Acid / Sulfuric Acid | Controlled low temperature (e.g., 0–10°C) | Selective para-nitration to yield 2,5-dimethyl-4-nitrophenol. | justdial.com |

| Nitric Acid / Acetic Acid | Varies | Can also effect nitration, but may lead to different byproduct profiles. | lookchem.comgoogle.com |

Reduction of 2,5-Dimethyl-4-nitrophenol

The second step involves the reduction of the nitro group of 2,5-dimethyl-4-nitrophenol to an amino group (-NH₂), yielding the final product. A variety of reducing agents and conditions can be employed for this transformation. Catalytic hydrogenation is a common and clean method, utilizing hydrogen gas and a metal catalyst. smolecule.com Chemical reductants are also effective. smolecule.com

| Reduction Method | Reagents/Catalyst | Conditions | Advantages/Notes | Reference |

| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) | Ethanol or similar solvent, moderate temperature and pressure. | High yield and purity, cleaner workup. | smolecule.comlookchem.com |

| Chemical Reduction | Iron (Fe) powder / Hydrochloric Acid (HCl) or Acetic Acid | Reflux in an aqueous/acidic medium. | A classic, cost-effective method. | smolecule.com |

| Chemical Reduction | Sodium Borohydride (NaBH₄) / Copper(II) chloride (CuCl₂) | Methanol, room temperature. | Avoids high-pressure equipment. |

Amination Reactions of Dimethylphenols to Yield this compound

Directly introducing an amino group onto the 2,5-dimethylphenol ring represents a more atom-economical approach compared to the nitration-reduction pathway. Modern catalytic systems have enabled such transformations, which can be broadly categorized as direct or oxidative aminations.

Direct catalytic amination can convert phenolic compounds to anilines. rsc.org For instance, research on upcycling plastic waste has demonstrated that dimethylphenols can be aminated to produce dimethylanilines using a bimetallic catalyst in aqueous ammonia (B1221849), a process that involves steps of hydrogenation, imination, and dehydrogenation. rsc.org

Another advanced method is the nickel-catalyzed amination of aryl carbamates, which are derivatives of phenols. nih.gov This approach involves converting the phenol into a carbamate, which then undergoes a cross-coupling reaction with an amine source. nih.gov Oxidative amination of phenols, including 2,5-dimethylphenol, has also been developed using iron-based catalysts. acs.org These reactions proceed through the coupling of a phenoxyl radical and an anilino radical, yielding benzoquinone anils which would then require reduction to obtain the final aminophenol. acs.org

Regioselective Synthesis Strategies for the Amino and Hydroxyl Functionalities

Achieving the correct substitution pattern is paramount in the synthesis of this compound. The regioselectivity of the synthetic routes is dictated by a combination of electronic and steric factors.

In the nitration-reduction pathway , the regiochemical outcome is controlled during the nitration step. The strong para-directing influence of the hydroxyl group, combined with the steric hindrance at the ortho positions (C2 and C6) by the methyl groups, overwhelmingly favors the introduction of the nitro group at the C4 position.

For direct amination reactions , the catalyst and reaction conditions are crucial for controlling regioselectivity. In the M[TPP]Cl-catalyzed oxidative amination of 2,5-dimethylphenol, the reaction is highly para-selective. acs.org This selectivity is attributed to the high delocalization of the unpaired electron of the phenoxyl radical to the para-position of the aromatic ring, making it the most reactive site for coupling with the nitrogen-centered radical. acs.org The selective binding of the phenol to the catalyst is also hypothesized to play a key role in directing the cross-coupling selectivity. acs.org Such regiocontrolled strategies are essential for avoiding the formation of unwanted isomers and simplifying purification processes. researchgate.netacs.orgirb.hrresearchgate.netrsc.org

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of fine chemicals like this compound. rsc.org These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalytic Transformations for Enhanced Atom Economy

A core tenet of green chemistry is the use of catalysis to improve reaction efficiency and atom economy. rsc.org Catalytic methods replace stoichiometric reagents, which are consumed in the reaction and generate significant waste.

In the context of this compound synthesis, several catalytic transformations are noteworthy:

Catalytic Hydrogenation: As mentioned in section 2.1.1, the use of catalytic hydrogenation (e.g., H₂/Pd/C) for the reduction of 2,5-dimethyl-4-nitrophenol is a greener alternative to stoichiometric metal/acid reductants like Fe/HCl. Catalytic processes generate minimal waste beyond the catalyst itself, which can often be recovered and reused.

Direct Catalytic Amination: The development of catalytic systems for the direct amination of phenols is a significant step forward. rsc.org A one-pot reaction that converts a dimethylphenol directly to the corresponding aniline (B41778) derivative using a recyclable heterogeneous catalyst and aqueous ammonia dramatically improves the process's environmental footprint compared to the multi-step nitration-reduction route. rsc.org

Biocatalysis: The use of enzymes for chemical transformations offers a highly green and selective alternative. For example, monooxygenase enzymes have been identified and engineered to hydroxylate related compounds like 2,6-dimethylphenol (B121312) and 2,3,6-trimethylphenol (B1330405). nih.gov The development of biocatalysts capable of selectively aminating or hydroxylating the 2,5-dimethylphenol ring could provide an environmentally benign synthetic route in the future.

Solvent-Free and Aqueous Medium Reactions for this compound Production

Reducing or eliminating the use of volatile organic solvents is another key objective of green chemistry. Research into solvent-free reactions and the use of water as a reaction medium is highly relevant.

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The direct amination of dimethylphenols has been successfully performed in a biphasic octane (B31449) and aqueous ammonia system, showcasing the feasibility of using water-based media for such transformations. rsc.org The hydrochloride salt form of related aminophenols exhibits enhanced aqueous solubility, which can facilitate their use in aqueous-phase reactions.

Solvent-Free Synthesis: Performing reactions without a solvent can significantly reduce waste and simplify product purification. Microwave-assisted solvent-free synthesis has emerged as a powerful green chemistry tool. tandfonline.comresearchgate.net For example, the Mannich reaction, which involves an amino alkylation, has been efficiently carried out on phenols under solvent-free, microwave-irradiated conditions, achieving high yields in very short reaction times. tandfonline.comresearchgate.net While not yet reported specifically for the primary amination of 2,5-dimethylphenol, this technique holds promise for developing greener synthetic protocols.

Sustainable Feedstock Utilization in Synthesis

The contemporary chemical industry is increasingly focusing on green and sustainable manufacturing pathways to minimize environmental impact. This involves the use of renewable feedstocks and environmentally benign reaction conditions. For the synthesis of this compound, traditional routes often rely on petroleum-derived starting materials. rsc.org However, research into green chemistry is paving the way for more sustainable alternatives, focusing on the utilization of biomass and the chemical upcycling of waste materials. rsc.orgtmv.ac.in

Another innovative and sustainable strategy is the chemical upcycling of plastic waste. For instance, research has demonstrated the conversion of poly(phenylene oxide) (PPO), a high-performance thermoplastic, into dimethylanilines using bimetallic catalysts. rsc.org Given the structural similarity, this approach highlights a viable pathway for converting PPO waste into dimethylphenols, which can then be functionalized to produce this compound. rsc.org

Furthermore, the reaction conditions themselves are a target for green innovation. A patented method describes the synthesis of 2,5-dimethylphenol from 2,5-dimethyl benzene (B151609) sulfonic acid using supercritical water as the reaction medium. google.com This process is noted for reducing reaction steps, shortening the process flow, and eliminating the generation of hazardous waste, representing a significant advancement in green process design. google.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly specific and environmentally friendly alternative to traditional chemical methods. dokumen.pub While a direct biocatalytic route to this compound is not yet established, related processes show significant promise. For example, biocatalysis is being developed for the synthesis of vitamin E precursors, such as the conversion of 2,3,6-trimethylphenol to 2,3,5-trimethylhydroquinone, which avoids the use of harsh oxidizing agents and metal catalysts. asm.org The application of similar enzymatic systems, potentially involving monooxygenases or aminases, could lead to a future bio-based synthesis route for this compound. asm.orgmdpi.com

Table 1: Potential Sustainable Synthesis Strategies for this compound Precursors This table is interactive. You can sort and filter the data.

| Strategy | Potential Feedstock | Key Process | Target Intermediate | Green Chemistry Principle |

|---|---|---|---|---|

| Biomass Valorization | Lignin | Catalytic Depolymerization | 2,5-Dimethylphenol & other phenols | Use of Renewable Feedstocks |

| Plastic Upcycling | Poly(phenylene oxide) (PPO) | Catalytic Hydrogenolysis/Amination | Dimethylphenols / Dimethylanilines | Waste Valorization |

| Green Process Media | 2,5-Dimethyl benzene sulfonic acid | Supercritical Water Oxidation | 2,5-Dimethylphenol | Use of Safer Solvents & Auxiliaries |

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Product

Achieving high purity is critical for the application of this compound and its synthetic intermediates. Advanced purification and isolation techniques are therefore essential components of its manufacturing process. These methods primarily involve chromatographic separations and crystallization.

Chromatographic Separations (e.g., HPLC, preparative chromatography)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of this compound. sielc.com Reverse-phase (RP) HPLC methods are particularly effective. sielc.comsielc.com These methods can be scaled up from analytical to preparative chromatography to isolate the final product from reaction mixtures and remove impurities, including positional isomers which can be difficult to separate by other means. sielc.comvogel-professional-education.de

The selection of the stationary phase (column) and mobile phase is crucial for achieving optimal separation. For aminophenol compounds, C18 columns are commonly used. sielc.comresearchgate.net Specialized columns, such as the Newcrom R1, which has low silanol (B1196071) activity, have also been shown to be effective for the analysis of this compound. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with an acidic modifier like phosphoric acid or formic acid to ensure the analyte is in a suitable ionic state and to improve peak shape. sielc.comsielc.comsielc.com Formic acid is often preferred for applications where the purified compound will be analyzed by mass spectrometry (MS). sielc.comsielc.com

Table 2: Exemplary HPLC Conditions for Aminophenol Separation This table is interactive. You can sort and filter the data.

| Analyte | Column Type | Mobile Phase Composition | Detection | Reference |

|---|---|---|---|---|

| This compound | Newcrom R1 (Reverse Phase) | Acetonitrile (MeCN), Water, and Phosphoric Acid | UV | sielc.com |

| 4-Amino-3,5-dimethylphenol | Newcrom R1 (Reverse Phase) | Acetonitrile (MeCN), Water, and Phosphoric Acid | UV | sielc.com |

| 2-Amino-4,5-dimethylphenol | Newcrom C18 (Reverse Phase) | Acetonitrile (MeCN), Water, and Phosphoric Acid | UV | sielc.com |

Crystallization and Recrystallization Methods for Purity Enhancement

Crystallization is a fundamental and highly effective technique for the purification of solid organic compounds, including this compound and its precursors. This method leverages differences in solubility between the desired compound and impurities in a given solvent system. The process typically involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to induce the formation of high-purity crystals.

The choice of solvent is critical for successful crystallization. Ideal solvents are those in which the target compound is highly soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain either very soluble or insoluble at all temperatures. For aminophenol-type compounds, polar solvents or mixtures are often employed. Recrystallization from ethanol/water mixtures is a common strategy for enhancing the purity of aminophenols. Similarly, the precursor 2,5-dimethylphenol can be refined by treatment with ethanol, followed by filtration and drying to obtain the pure substance. google.com

The effectiveness of recrystallization is often monitored by analytical techniques like HPLC, which can confirm the removal of impurities and determine the purity level of the final product. In some cases, multiple recrystallization steps may be necessary to achieve the desired level of purity required for specific applications.

Reaction Chemistry and Mechanistic Studies of 4 Amino 2,5 Dimethylphenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The high electron density of the aromatic ring, enhanced by the activating hydroxyl, amino, and methyl groups, makes 4-Amino-2,5-dimethylphenol highly susceptible to electrophilic attack. The regioselectivity of these reactions is determined by the combined directing effects of the existing substituents.

Halogenation, Nitration, and Sulfonation Mechanisms and Regioselectivity

Electrophilic aromatic substitution (EAS) reactions introduce functional groups onto the benzene (B151609) ring. scranton.edu The mechanism generally involves an initial attack by the electrophile on the electron-rich aromatic ring to form a positively charged intermediate (benzenonium ion), followed by the loss of a proton to restore aromaticity. libretexts.org

Mechanism : In reactions like halogenation, nitration, and sulfonation, a strong electrophile is generated. For nitration, the electrophile is the nitronium ion (NO₂⁺), typically formed from a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com For sulfonation, the electrophile is sulfur trioxide (SO₃). For halogenation, a Lewis acid catalyst like FeCl₃ is often used to polarize the halogen molecule (e.g., Br₂ or Cl₂), creating a stronger electrophile. libretexts.org

Regioselectivity : The directing effects of the substituents on this compound determine the position of substitution. The powerful activating -OH and -NH2 groups direct incoming electrophiles to their ortho and para positions.

The position para to the hydroxyl group is occupied by the amino group.

The two positions ortho to the hydroxyl group (C2 and C6) are occupied by methyl groups.

The position para to the amino group is occupied by the hydroxyl group.

This leaves the two positions ortho to the amino group (C3 and C5, with C5 already having a methyl group) as the most likely sites for electrophilic attack. Given the steric hindrance from the adjacent methyl and hydroxyl groups, the position at C3 is the most probable site for substitution.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | 3-Bromo-4-amino-2,5-dimethylphenol |

| Nitration | HNO₃ / H₂SO₄ | 4-Amino-2,5-dimethyl-3-nitrophenol |

| Sulfonation | Fuming H₂SO₄ | this compound-3-sulfonic acid |

Friedel-Crafts Alkylation and Acylation with this compound

Friedel-Crafts reactions are a cornerstone of organic synthesis for attaching alkyl (alkylation) or acyl (acylation) groups to aromatic rings. rsc.orgnih.gov However, their application to substrates like this compound presents significant challenges.

Mechanism and Limitations : The standard Friedel-Crafts reaction employs a Lewis acid catalyst (e.g., AlCl₃) which can complex with the non-bonding electrons of the amino and hydroxyl groups. beilstein-journals.org This deactivates the ring towards electrophilic substitution, often inhibiting the reaction entirely. Furthermore, the amino group can be acylated or alkylated directly, consuming the reagents.

Alternative Methods : To overcome these limitations, alternative catalytic systems have been developed. For phenols, catalysts like zinc chloride (ZnCl₂) combined with a Brønsted acid can promote ortho-selective alkylation using unactivated alcohols as alkylating agents. researchgate.net While specific studies on this compound are limited, such methods suggest that C-alkylation could potentially be achieved at the C6 position (ortho to the hydroxyl and meta to the amino group) under carefully controlled conditions. For acylation, protection of the amino and hydroxyl groups may be necessary before attempting the ring acylation.

Reactions Involving the Amino Group

The primary amino group of this compound is a key reactive center, acting as a potent nucleophile in a variety of transformations.

Diazotization and Coupling Reactions: Mechanism and Applications in Dye Synthesis

The conversion of the primary aromatic amino group into a diazonium salt is a fundamental reaction, particularly for the synthesis of azo dyes. ajol.info This compound serves as an intermediate in the production of various colorants. smolecule.com

Mechanism :

Diazotization : The reaction is typically carried out in a cold (0–5 °C) acidic solution (e.g., HCl). Sodium nitrite (B80452) (NaNO₂) is added to generate nitrous acid (HONO) in situ. The nitrous acid is protonated, loses water to form the nitrosonium ion (N=O⁺), which is the active electrophile. The nucleophilic amino group attacks the nitrosonium ion, and after a series of proton transfers and water elimination, the stable aryl diazonium salt (Ar-N₂⁺Cl⁻) is formed.

Azo Coupling : The resulting diazonium salt is a weak electrophile and will react with an electron-rich aromatic compound, known as a coupling component (e.g., another phenol (B47542) or an aniline). rsc.org The coupling reaction is an electrophilic aromatic substitution where the diazonium salt is the electrophile. For instance, coupling with 3,5-dimethylphenol (B42653) would lead to the formation of a brightly colored azo dye. uobaghdad.edu.iq

Applications : Azo dyes derived from substituted phenols and anilines are widely used in the textile industry and for other coloring applications due to their vibrant colors and stability. ajol.info

Table 2: Example of Azo Dye Synthesis

| Step | Reactants | Conditions | Intermediate/Product |

|---|---|---|---|

| Diazotization | This compound, NaNO₂, HCl | 0-5 °C | 2,5-Dimethyl-4-hydroxyphenyl diazonium chloride |

| Coupling | Diazonium salt, 3,5-Dimethylphenol | Alkaline solution, 5 °C | 4-((2-hydroxy-4,6-dimethylphenyl)diazenyl)-2,5-dimethylphenol |

Acylation, Alkylation, and Condensation Reactions of the Amine

The nucleophilic nature of the amino group allows it to readily react with various electrophiles.

Acylation : The amino group can be acylated by reacting with acyl chlorides or acid anhydrides to form N-substituted amides. This reaction is often used to protect the amino group or to synthesize more complex molecules. For example, reaction with acetic anhydride (B1165640) would yield N-(4-hydroxy-2,5-dimethylphenyl)acetamide.

Alkylation : Direct alkylation of the amino group with alkyl halides can occur, leading to secondary and tertiary amines. However, this method often suffers from over-alkylation, producing a mixture of products. Reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for N-alkylation.

Condensation Reactions : This broad class of reactions involves the joining of two molecules with the elimination of a small molecule, such as water. The formation of amides and imines are primary examples of condensation reactions involving the amino group of this compound. smolecule.com Condensation reactions between diacetyl and primary alkylamines can yield various imine and diamine products. mdpi.com

Formation of Imines and Hydrazones

Imine Formation : Primary amines, such as this compound, react with aldehydes or ketones in a reversible, acid-catalyzed process to form imines (also known as Schiff bases). libretexts.org

Mechanism : The reaction begins with the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate. libretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom yields the C=N double bond of the imine. libretexts.orgmasterorganicchemistry.com

Hydrazone Formation : It is important to note that hydrazones are formed from the reaction of aldehydes or ketones with hydrazines (R-NH-NH₂), not primary amines. wikipedia.org Therefore, this compound does not directly form a hydrazone in this manner. The characteristic functional group of a hydrazone is R¹R²C=N-NH₂. wikipedia.org Substituted hydrazones can be prepared from compounds like 2-hydroxy-4,5-dimethylacetophenone and hydrazine. ias.ac.inresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Bromo-4-amino-2,5-dimethylphenol |

| 4-Amino-2,5-dimethyl-3-nitrophenol |

| This compound-3-sulfonic acid |

| Acetic anhydride |

| AlCl₃ (Aluminum chloride) |

| 2,5-Dimethyl-4-hydroxyphenyl diazonium chloride |

| 3,5-Dimethylphenol |

| 4-((2-hydroxy-4,6-dimethylphenyl)diazenyl)-2,5-dimethylphenol |

| FeBr₃ (Iron(III) bromide) |

| FeCl₃ (Iron(III) chloride) |

| N-(4-hydroxy-2,5-dimethylphenyl)acetamide |

| Nitric acid |

| Sodium nitrite |

| Sulfuric acid |

| Sulfur trioxide |

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group in this compound is a key functional group that dictates much of its reactivity. It can undergo reactions typical of phenols, including etherification, esterification, and oxidation. The presence of the activating amino group and methyl groups on the aromatic ring influences the outcome and rate of these transformations.

Etherification and Esterification Reactions

The hydroxyl group of this compound can participate in etherification and esterification reactions, which are fundamental transformations in organic synthesis for creating more complex molecules. smolecule.com The nucleophilic character of the phenoxide ion, formed under basic conditions, allows it to react with electrophiles like alkyl halides or acyl chlorides.

Etherification: In etherification, the phenolic proton is removed by a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide. This phenoxide then attacks an alkyl halide in a Williamson ether synthesis to form an ether. While specific studies detailing the etherification of this compound are not prevalent, the reaction is well-established for structurally similar compounds like other dimethylphenols. For instance, the etherification of 4-bromo-3,5-dimethylphenol (B51444) with 2-chloroethanol (B45725) proceeds in the presence of potassium carbonate in acetonitrile (B52724) to yield the corresponding phenoxy-ethanol derivative. A similar strategy would be applicable to this compound, although the amino group might require protection to prevent side reactions.

Esterification: Esterification can be achieved by reacting the phenol with an acyl chloride or a carboxylic anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. Alternatively, Fischer esterification with a carboxylic acid under acidic catalysis is possible, but the conditions might affect the basic amino group. These reactions convert the hydroxyl group into an ester functionality, modifying the compound's properties.

Table 1: Representative Etherification Reaction of a Substituted Dimethylphenol This table illustrates a typical etherification reaction on a related phenol, demonstrating the general methodology applicable to this compound.

| Reactant 1 | Reactant 2 | Reagents | Product | Ref. |

| 4-Bromo-3,5-dimethylphenol | 2-Chloroethanol | K₂CO₃, Acetonitrile | 2-(4-Bromo-3,5-dimethylphenoxy)ethanol |

Oxidation Pathways and Quinone Formation

The oxidation of phenols can lead to a variety of products, with quinones and quinone imines being common outcomes. Aminophenols, in particular, are susceptible to oxidation. The oxidation of this compound is expected to yield a quinone-type structure due to the electron-donating nature of both the hydroxyl and amino substituents, which stabilize the oxidized form.

The oxidation can proceed through several pathways depending on the oxidant used. Mild oxidizing agents can convert the aminophenol to a quinone imine. Research on the closely related compound 4-amino-2,6-dimethylphenol (B100093) has shown that it readily undergoes autoxidation to form 2,6-dimethylbenzoquinone (B1208291) imine. nih.gov This suggests that this compound would likely follow a similar pathway, oxidizing to 2,5-dimethyl-1,4-benzoquinone (B89530) imine. The phenol group of similar compounds, such as 2-Amino-4-chloro-3,5-dimethyl-phenol, can also be oxidized to form quinones.

Stronger oxidizing agents or different reaction conditions can lead to the formation of benzoquinones. scispace.com For example, oxidation of phenols with sodium perborate (B1237305) supported on wet montmorillonite (B579905) K10 clay is an effective method for synthesizing quinones under mild, solvent-free conditions. scispace.com In the case of this compound, oxidation would likely lead to 2,5-dimethyl-1,4-benzoquinone, with the amino group being replaced or eliminated during the process. Another well-known reaction involves the oxidative coupling of phenols with 4-aminoantipyrine (B1666024) (4-AAP) in the presence of an oxidizing agent like potassium persulfate, which results in the formation of colored quinoneimide adducts. cdnsciencepub.com

Table 2: Products from Oxidation of Related Phenols

| Starting Phenol | Oxidizing System | Product | Ref. |

| 4-Amino-2,6-dimethylphenol | Autoxidation | 2,6-Dimethylbenzoquinone imine | nih.gov |

| Various Phenols | Sodium Perborate / Montmorillonite K10 | Corresponding p-benzoquinones | scispace.com |

| 2,6-Dimethylphenol (B121312) | 4-Aminoantipyrine / K₂S₂O₈ | Quinoneimide adduct | cdnsciencepub.com |

Mannich Reactions and Related Aminomethylation Processes Utilizing this compound

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine, leading to the formation of a C-C bond and producing a β-amino carbonyl or aminomethylated compound known as a Mannich base. ajol.inforesearchgate.net Electron-rich aromatic compounds like phenols are excellent substrates for this reaction. nih.gov

Synthesis of Novel Mannich Bases

This compound, being a highly activated aromatic system, is a suitable candidate for the Mannich reaction. The powerful electron-donating effects of the hydroxyl and amino groups direct the electrophilic substitution to the available ortho and para positions. In this molecule, the C6 position is ortho to the amino group and meta to the hydroxyl group, while the C3 position is ortho to the hydroxyl group and meta to the amino group. The synergistic activation from both groups makes the C3 and C6 positions highly susceptible to aminomethylation.

The synthesis of novel Mannich bases from this compound would involve its reaction with formaldehyde (B43269) and a secondary amine, such as dimethylamine, diethylamine, or piperidine. Studies on the analogous 3,4-dimethylphenol (B119073) have shown that such reactions proceed efficiently, often under microwave irradiation in solvent-free conditions, to produce high yields of the corresponding aminomethylated phenols. tandfonline.comtandfonline.comtubitak.gov.tr The reaction introduces an aminomethyl group onto the phenolic ring, creating a new molecule with potentially different chemical and biological properties. core.ac.uk

Table 3: Synthesis of Phenolic Mannich Bases from 3,4-Dimethylphenol This table presents data from the synthesis of Mannich bases using a structurally similar phenol, providing a model for the expected reaction of this compound.

| Phenol | Amine | Reaction Conditions | Product | Yield (%) | Ref. |

| 3,4-Dimethylphenol | Dimethylamine | Microwave, 15 min | 2-((Dimethylamino)methyl)-4,5-dimethylphenol | 90 | tandfonline.comtandfonline.com |

| 3,4-Dimethylphenol | Diethylamine | Microwave, 35 min | 2-((Diethylamino)methyl)-4,5-dimethylphenol | 89 | tandfonline.com |

Mechanistic Insights into Carbon-Carbon Bond Formation

The mechanism of the Mannich reaction is well-understood and proceeds via a two-step process. organic-chemistry.org

Step 1: Formation of the Iminium Ion The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of formaldehyde. This is followed by dehydration to form a highly electrophilic iminium ion (also known as an Eschenmoser's salt precursor).

Step 2: Electrophilic Aromatic Substitution The electron-rich ring of this compound then acts as the nucleophile, attacking the electrophilic carbon of the iminium ion. This step is a classic electrophilic aromatic substitution. The strong activating and ortho, para-directing nature of the hydroxyl and amino groups dictates the position of the attack. For this compound, the substitution is most likely to occur at the C3 or C6 positions. The final step is the rearomatization of the ring through the loss of a proton to yield the stable Mannich base.

An alternative mechanistic pathway has been proposed for Mannich reactions involving phenols, which proceeds through an ortho-quinone methide (o-QM) intermediate. nih.gov This pathway is more likely when the position ortho to the hydroxyl group is unsubstituted. In this mechanism, the phenol and formaldehyde first condense to form the o-QM, which is a highly reactive species. The amine then adds to the exocyclic methylene (B1212753) group of the o-QM, followed by tautomerization to restore the aromaticity and yield the final product. nih.gov

Spectroscopic and Advanced Characterization Methodologies for 4 Amino 2,5 Dimethylphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise molecular structure of 4-Amino-2,5-dimethylphenol. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H NMR and ¹³C NMR provide a map of the hydrogen and carbon skeletons, while 2D NMR techniques reveal intricate details about their spatial relationships.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The aromatic region would feature two singlets for the non-equivalent aromatic protons (H-3 and H-6). The aliphatic region would show two separate singlets for the two methyl groups (C2-CH₃ and C5-CH₃), as their chemical environments are different. Additionally, broad singlets corresponding to the amine (-NH₂) and hydroxyl (-OH) protons would be observed; their chemical shifts are typically variable and dependent on solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a signal for each of the eight unique carbon atoms in the molecule. This includes four quaternary carbons (C-1, C-2, C-4, C-5) and four carbons bearing protons (C-3, C-6, and the two methyl carbons). The chemical shifts are influenced by the electron-donating effects of the amino, hydroxyl, and methyl substituents. For instance, carbons directly attached to the oxygen and nitrogen atoms (C-1 and C-4) are expected to appear at higher chemical shifts (downfield).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Note: The following data are predicted values based on standard chemical shift ranges for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

¹H NMR| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (H-3) | 6.5 - 6.8 | Singlet |

| Aromatic H (H-6) | 6.8 - 7.1 | Singlet |

| -OH | 8.0 - 9.5 | Broad Singlet |

| -NH₂ | 3.5 - 5.0 | Broad Singlet |

| C2-CH₃ | 2.0 - 2.3 | Singlet |

| C5-CH₃ | 2.2 - 2.5 | Singlet |

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-OH) | 145 - 155 |

| C-2 (-CH₃) | 115 - 125 |

| C-3 | 115 - 120 |

| C-4 (-NH₂) | 135 - 145 |

| C-5 (-CH₃) | 125 - 135 |

| C-6 | 118 - 128 |

| C2-CH₃ | 15 - 20 |

For unambiguous assignment of NMR signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY would be used to confirm the absence of coupling between the aromatic protons, as they are separated by more than three bonds, thus confirming their singlet nature.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). It would definitively link the proton signal for H-3 to the C-3 carbon signal, H-6 to C-6, and the methyl proton signals to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular skeleton. For example, the protons of the C-2 methyl group would show correlations to the C-1, C-2, and C-3 carbons. Similarly, the aromatic proton at H-6 would show correlations to carbons C-1, C-2, and C-4, confirming the substitution pattern on the aromatic ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of the molecule, respectively, providing key information about functional groups and conjugated systems.

Table 2: Principal Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3200 - 3600 | Strong, Broad |

| N-H Stretch | Amino -NH₂ | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | Aromatic Ring | 1500 - 1600 | Medium-Strong |

| C-O Stretch | Phenolic C-O | 1200 - 1260 | Strong |

The UV-Vis spectrum of this compound is determined by its chromophore, the substituted benzene (B151609) ring. The hydroxyl, amino, and methyl groups act as auxochromes, modifying the absorption characteristics of the benzene ring. The spectrum is expected to show strong absorptions in the UV region, corresponding to π → π* electronic transitions within the aromatic system. The presence of the electron-donating -OH and -NH₂ groups typically causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. For a related derivative, (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol, absorption maxima (λmax) have been reported at 254 nm and 325 nm when measured in methanol. ias.ac.in Similar transitions would be expected for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, which has a molecular formula of C₈H₁₁NO, the calculated molecular weight is 137.18 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, the compound would be expected to show a prominent molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 137. Analysis of the fragmentation pattern provides further structural information. Common fragmentation pathways for this molecule could include:

Loss of a methyl radical (•CH₃): Resulting in a fragment ion at m/z 122.

Loss of carbon monoxide (CO): A characteristic fragmentation for phenols, which could lead to a fragment ion after initial rearrangements.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, confirming the elemental formula C₈H₁₁NO and distinguishing it from other isomers.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion, which allows for the determination of its elemental composition with high confidence. The molecular formula for this compound is C₈H₁₁NO, corresponding to a monoisotopic mass of 137.0841 g/mol . sielc.comsigmaaldrich.com

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, can measure mass-to-charge ratios (m/z) to four or more decimal places. This precision is crucial for distinguishing this compound from its isomers or other compounds with the same nominal mass but different elemental formulas. For instance, confirming the presence of one nitrogen and one oxygen atom based on the exact mass measurement definitively validates the compound's identity against potential impurities. Research on analogous aromatic amines emphasizes that HRMS is indispensable for providing exact mass data, which is critical for differentiating between isomers .

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO |

| Nominal Mass | 137 g/mol |

| Monoisotopic Mass | 137.0841 g/mol |

| Common Adducts (Positive Ion Mode) | [M+H]⁺, [M+Na]⁺ |

Fragmentation Pattern Analysis for Structural Confirmation

In conjunction with exact mass determination, the analysis of fragmentation patterns via tandem mass spectrometry (MS/MS) provides definitive structural confirmation of this compound. In this process, the protonated molecular ion ([M+H]⁺ at m/z 138.0919) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions.

The resulting fragmentation spectrum serves as a structural fingerprint. Key fragmentation pathways for this compound would include the loss of methyl radicals (•CH₃), the elimination of ammonia (B1221849) (NH₃), or the cleavage of the phenol (B47542) ring. The analysis of these fragments helps to confirm the positions of the amino and methyl substituents on the aromatic ring. For example, the presence and relative abundance of specific fragment ions can help distinguish this compound from its regioisomers, such as 4-Amino-3,5-dimethylphenol . Studies on similar phenolic compounds demonstrate that characteristic fragment ions are examined to provide structural details acs.org.

Chromatographic Techniques for Analysis and Purity Assessment

Chromatographic methods are paramount for separating this compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis and purity assessment of this compound. A typical approach involves a reverse-phase (RP) method. sielc.comsielc.com Method development focuses on optimizing the separation of the target compound from any potential impurities.

A validated HPLC method for this compound would demonstrate high specificity, linearity, accuracy, and precision. wu.ac.thpom.go.id For mass spectrometry-compatible applications, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.comsielc.com

Table 2: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 or equivalent C8/C18 (e.g., 250 x 4.6 mm, 5 µm) | sielc.comsielc.comwu.ac.th |

| Mobile Phase | Acetonitrile (B52724) and Water with an acid modifier (e.g., Phosphoric Acid or Formic Acid) | sielc.comsielc.com |

| Elution Mode | Isocratic or Gradient | wu.ac.th |

| Flow Rate | 1.0 mL/min | wu.ac.thpom.go.id |

| Column Temperature | 25 - 40 °C | wu.ac.thpom.go.id |

| Detector | UV-Vis or Photo-Diode Array (PDA) | wu.ac.th |

| Injection Volume | 5-20 µL | wu.ac.th |

Validation of such a method ensures its reliability for routine quality control, stability studies, and the analysis of impurities. wu.ac.thpom.go.id

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds and can be applied to this compound, particularly for identifying degradation products or volatile impurities. The compound has been identified as a volatile component in natural products using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. oup.com

Due to the polar nature of the amino and hydroxyl groups, derivatization is sometimes employed to increase the volatility and improve the chromatographic peak shape of phenolic compounds. epa.gov However, direct analysis is also feasible. Method development must consider potential co-elution with isomers; for example, 2,5-dimethylphenol (B165462) and 2,6-dimethylphenol (B121312) can co-elute on a DB-5 column, necessitating careful column selection or confirmation with a secondary column of different polarity. epa.gov

Table 3: GC-MS Parameters from a Study Identifying this compound

| Parameter | Condition | Reference |

|---|---|---|

| GC Column | TR-5MS (30 m × 0.25 mm I.D., 0.25 μm film thickness) | oup.com |

| Carrier Gas | Helium at 0.9 mL/min | oup.com |

| Oven Program | 35 °C, ramp to 160 °C at 4 °C/min, then to 220 °C at 10 °C/min, then to 250°C at 15°C/min | oup.com |

| Injector Temperature | 250 °C | oup.com |

| MS Ion Source Temp. | 250 °C | oup.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | oup.com |

| Mass Range | 30–400 amu | oup.com |

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

For example, crystallographic studies on structurally similar aminophenol derivatives reveal that they often crystallize in monoclinic space groups and are stabilized by extensive networks of intermolecular hydrogen bonds, typically involving the amino and hydroxyl groups (O-H···N and N-H···O). The analysis of a derivative's crystal structure provides unequivocal proof of its chemical identity and offers insights into its solid-state properties. Such studies confirm bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's conformation.

Table 4: Representative Crystallographic Data for an Aminophenol Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Parameters | a, b, c (Å); β (°) |

| Molecules per Unit Cell (Z) | 4 |

| Key Interactions | Intermolecular O-H···N or N-H···O Hydrogen Bonds |

Note: This table represents typical data for related aminophenol structures, as seen in published research. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Investigations of 4 Amino 2,5 Dimethylphenol

Electronic Structure Calculations (DFT, ab initio)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like DFT and ab initio calculations are used to solve the Schrödinger equation for a molecule, providing information about its energy, electron distribution, and geometry.

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For 4-Amino-2,5-dimethylphenol, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation.

Theoretical studies on similar phenolic compounds often utilize DFT methods, such as B3LYP, combined with a basis set like 6-311+G(d,p), to achieve a balance between accuracy and computational cost. The geometry optimization of this compound would focus on the planarity of the benzene (B151609) ring and the orientation of the amino (-NH₂) and hydroxyl (-OH) functional groups relative to the ring and each other.

Table 1: Representative Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-311+G) |

| Bond Length | C-OH | ~1.37 Å |

| C-NH₂ | ~1.41 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| C-CH₃ | ~1.51 Å | |

| O-H | ~0.97 Å | |

| N-H | ~1.01 Å | |

| Bond Angle | C-C-O | ~119° |

| C-C-N | ~121° | |

| H-O-C | ~109° | |

| H-N-C | ~113° | |

| Note: These are representative values based on calculations of similar molecules. Actual values would be determined from a specific computational study. |

Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structure.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. For this compound, predictions would show distinct signals for the two non-equivalent aromatic protons, the protons of the amino and hydroxyl groups, and the protons of the two methyl groups.

Table 2: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH | 6.5 - 7.0 | 115 - 130 |

| Methyl CH₃ | 2.1 - 2.3 | 15 - 20 |

| Amino NH₂ | 3.5 - 4.5 | - |

| Hydroxyl OH | 4.8 - 5.5 | - |

| C-OH | - | 145 - 150 |

| C-NH₂ | - | 135 - 140 |

| C-CH₃ | - | 120 - 125 |

| Note: Values are illustrative and depend on the computational method and solvent model used. |

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. For this compound, key predicted vibrational bands would include the O-H and N-H stretching frequencies, C-H stretching of the aromatic ring and methyl groups, and C-N and C-O stretching vibrations.

Table 3: Representative Predicted IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| N-H Stretching | Amino (-NH₂) | 3300 - 3500 |

| O-H Stretching | Hydroxyl (-OH) | 3550 - 3650 |

| C-H Stretching (Aromatic) | Benzene Ring | 3000 - 3100 |

| C-H Stretching (Aliphatic) | Methyl (-CH₃) | 2850 - 3000 |

| C-N Stretching | Amino (-NH₂) | 1250 - 1350 |

| C-O Stretching | Hydroxyl (-OH) | 1200 - 1260 |

| Note: These are typical frequency ranges. Specific calculated values would result from a detailed vibrational analysis. |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra. The calculations would identify the wavelengths of maximum absorption (λmax) corresponding to π → π* and n → π* transitions within the aromatic system.

The frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly on the amino and hydroxyl groups, indicating these are the likely sites for electrophilic attack. The LUMO would be distributed over the aromatic ring. A smaller HOMO-LUMO gap suggests higher reactivity. DFT calculations for similar phenolic compounds are often used to determine these orbital energies and predict sites of reactivity.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.

For any proposed reaction involving this compound, such as oxidation or electrophilic substitution, computational methods can be used to map the entire reaction pathway. This involves identifying the structures of reactants, intermediates, products, and, crucially, the transition states that connect them. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency.

For instance, in the oxidation of this compound to the corresponding quinone-imine, computational modeling could identify the transition state for the initial electron or hydrogen atom transfer, providing a detailed picture of the bond-breaking and bond-forming processes.

Once the stationary points on the potential energy surface (reactants, transition states, products) are located, their energies can be used to calculate important kinetic and thermodynamic parameters.

Thermodynamic Studies: By comparing the total energies of the reactants and products, the enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction can be determined. This indicates whether a reaction is exothermic/endothermic and spontaneous/non-spontaneous under given conditions.

Kinetic Studies: The energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction. According to transition state theory, the activation energy can be used to calculate the reaction rate constant (k). cdnsciencepub.com This allows for a quantitative prediction of how fast a reaction will proceed. For example, by calculating the activation energies for electrophilic attack at different positions on the aromatic ring, the regioselectivity of the reaction can be predicted.

Through these computational approaches, a comprehensive, atomistic-level understanding of the chemical behavior of this compound can be achieved, complementing and guiding experimental investigations.

Molecular dynamics (MD) simulations serve as a powerful computational microscope, providing deep insights into the dynamic nature of molecules and their interactions at an atomic level. For this compound, these simulations are crucial for understanding its behavior in different environments, from simple solvents to complex biological systems. By simulating the movement of atoms over time, researchers can elucidate intermolecular forces, predict thermodynamic properties, and rationalize experimental observations.

Solvation Effects and Interactions with Solvent Molecules

The interaction of a solute with its surrounding solvent molecules, known as solvation, dictates its solubility and can influence its chemical reactivity. MD simulations in an explicit solvent environment, where each solvent molecule is individually represented, are particularly effective for studying these phenomena.

Explicit-water simulations of molecules structurally related to this compound, such as its isomers, reveal the critical role of substituent positioning on solvation. For instance, studies on xylenol isomers show that the arrangement of methyl groups relative to the hydroxyl group significantly impacts the ability to form strong hydrogen bonds with surrounding water molecules. nih.gov In the case of 2,6-dimethylphenol (B121312), the methyl groups sterically hinder the hydroxyl group, impeding optimal hydrogen bonding with water. nih.gov Conversely, in 3,5-dimethylphenol (B42653), the hydroxyl group is more accessible, allowing for stronger, more favorable interactions with water. nih.gov

By analogy, for this compound, both the hydroxyl (-OH) and amino (-NH₂) groups are capable of acting as hydrogen bond donors and acceptors. MD simulations would likely show these groups forming a structured shell of water molecules. However, the methyl groups at positions 2 and 5 would introduce steric constraints. The methyl group at position 2, being ortho to the hydroxyl group, would likely create steric hindrance similar to that seen in 2,6-dimethylphenol, potentially weakening the hydrogen bonds formed by the -OH group. nih.gov The methyl group at position 5 is not adjacent to either functional group and would have a lesser steric impact.

Computational approaches for these simulations often employ explicit water models like TIP3P to accurately represent the solvent. The simulations calculate the interaction energies, including van der Waals forces and electrostatic interactions, between the solute and numerous individual water molecules. While computationally intensive, these explicit solvent models provide a more accurate picture of non-additive solvation effects compared to faster, less detailed implicit solvent models that treat the solvent as a continuous medium. nih.govresearchgate.net Such simulations can also be extended to other polar solvents, like DMSO, to predict solubility and behavior in various chemical environments.

Table 1: Predicted Solvation Interactions of this compound in Water

| Interacting Group | Type of Interaction | Expected Strength & Details |

| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Moderate. Steric hindrance from the ortho-methyl group at position 2 may prevent optimal bond geometry with water molecules. nih.gov |

| Amino (-NH₂) | Hydrogen Bond Donor/Acceptor | Strong. This group is less sterically hindered than the hydroxyl group and can form multiple hydrogen bonds with water. |

| Methyl (-CH₃) Groups | Hydrophobic / Steric | These groups disrupt the local hydrogen-bonding network of water and create steric hindrance, influencing the orientation of nearby water molecules. |

| Aromatic Ring | Hydrophobic / π-Interactions | Weak interactions with water, contributing to the overall hydrophobic character of the molecule. |

Binding Affinity Prediction in Biological Systems (if applicable to derivatives)

While direct studies on this compound are limited, its structural motif is a key component in various biologically active derivatives. Molecular docking and MD simulations are indispensable tools for predicting and analyzing how these derivatives interact with biological targets such as enzymes and proteins. rsc.org

The process typically begins with molecular docking, which predicts the preferred orientation of a ligand (the derivative) when bound to a receptor to form a stable complex. Following docking, MD simulations are performed on the predicted ligand-receptor complex. These simulations, often run for time scales of nanoseconds, assess the stability of the binding pose and the dynamic interactions over time. rsc.org

The binding free energy, a key indicator of binding affinity, can be calculated from the simulation trajectory using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). rsc.org These calculations estimate the favorability of the binding by considering changes in molecular mechanics energy, solvation energy, and conformational entropy upon complex formation. rsc.org

Research on related aminophenol derivatives illustrates this approach:

Antidiabetic Agents: Schiff base derivatives of 4-aminophenol (B1666318) have been evaluated for their inhibitory activity against α-amylase and α-glucosidase. Molecular docking and MD simulations were used to elucidate their binding modes and interaction patterns within the active sites of these enzymes. nih.govmdpi.com

Anti-Heparanase Agents: Derivatives of 2-Amino-4,5-dimethylphenol have been synthesized and investigated as inhibitors of heparanase, an enzyme implicated in cancer metastasis. Molecular docking studies were performed to rationalize the interaction of these compounds with the enzyme. acs.org

Viral Protease Inhibitors: Computational methods are used to predict the bioactivity of phenol (B47542) derivatives against viral proteases. The workflow involves docking derivatives into the enzyme's active site, followed by MD simulations (e.g., 100-ns trajectories) in explicit solvent to confirm the stability of the predicted binding mode.

These studies demonstrate a robust computational strategy where derivatives of simple phenols are designed and evaluated in silico to predict their potential as therapeutic agents before undertaking more resource-intensive chemical synthesis and in vitro testing.

Table 2: Examples of Computational Studies on Aminophenol Derivatives

| Derivative Class | Biological Target | Computational Methods Used | Research Focus |

| 4-Aminophenol Schiff Bases | α-Amylase, α-Glucosidase, DNA | Molecular Docking, MD Simulation | To investigate potential as antidiabetic and antimicrobial agents. nih.govmdpi.com |

| 5,6-Dimethylbenzoxazolyls (from 2-Amino-4,5-dimethylphenol) | Heparanase | Molecular Docking | To rationalize interactions for the development of anti-metastatic cancer drugs. acs.org |

| General Phenol Derivatives | Viral Proteases (e.g., SARS-CoV-2 PLpro) | Molecular Docking, MD Simulation | To predict binding stability and guide the design of antiviral compounds. |

| Phenol Derivatives | MopR Protein | Molecular Docking, Isothermal Titration Calorimetry (ITC) | To design protein biosensors for specific and selective detection of phenolic pollutants. researchgate.net |

Advanced Applications and Research Frontiers Involving 4 Amino 2,5 Dimethylphenol Derivatives

Development of Advanced Organic Materials

The bifunctional nature of 4-amino-2,5-dimethylphenol allows it to be a versatile building block in the synthesis of novel organic materials with tailored properties.

Derivatives of this compound are utilized in the synthesis of advanced polymeric materials. The presence of both an amino and a hydroxyl group allows for its incorporation into polymer chains through various polymerization techniques. For instance, it can be used in the synthesis of polymers like polyurethanes and epoxy resins, where it can act as a chain extender or a cross-linking agent to enhance the thermal and mechanical properties of the final material. justdial.com

The oxidative coupling polymerization of phenols is a well-established method for producing poly(phenylene oxide)s (PPOs). While 2,6-dimethylphenol (B121312) is the most common monomer for commercial PPOs, the principles can be extended to its isomers like 2,5-dimethylphenol (B165462). acs.orgresearchgate.net The amino group on the this compound derivative offers a reactive site for further modification, either before or after polymerization. This allows for the introduction of specific functionalities along the polymer backbone or as pendant side chains, leading to materials with specialized properties such as improved solubility, flame retardancy, or specific affinity for other molecules.

The rigid aromatic core of the this compound structure is a desirable feature for the design of liquid crystals and optoelectronic materials. While direct applications of its derivatives in this field are an emerging area of research, related molecular structures are known to form the basis of such materials. chemscene.com By chemically modifying the amino and hydroxyl groups to attach long alkyl chains or other mesogenic (liquid-crystal-forming) units, it is theoretically possible to synthesize novel liquid crystalline compounds.

Furthermore, the electron-donating nature of the amino and hydroxyl groups can be exploited in the creation of materials for optoelectronics. The synthesis of conjugated polymers or charge-transfer complexes derived from this scaffold could lead to new organic semiconductors or nonlinear optical (NLO) materials. researchgate.net Research in this area focuses on synthesizing derivatives that can self-assemble into highly ordered structures, a key requirement for efficient charge transport and optical activity. chemscene.com

Medicinal Chemistry and Pharmaceutical Research Applications of Derivatives

The this compound scaffold is a key starting point for the synthesis of a wide range of molecules with potential therapeutic applications. Its derivatives are being investigated for various roles in medicinal chemistry.

The amino and hydroxyl functional groups of this compound serve as handles for chemical modification to produce a diverse library of bioactive compounds. It can act as a precursor for synthesizing drugs with specific biological activities, such as antioxidant and ion channel-blocking properties. smolecule.com For example, the related compound 4-amino-2,3,5-trimethylphenol (B46268) has been used as a reactant in the synthesis of dual sodium and calcium channel blockers. smolecule.comacs.org

Synthetic strategies often involve reactions like acylation, alkylation, or Schiff base formation to create more complex molecules. These derivatives are then screened for their ability to interact with biological targets. Research has shown that derivatives of similar aminophenols can act as potent inhibitors for various enzymes, highlighting the potential of this chemical class in drug discovery. acs.orgnih.gov

| Derivative Type | Biological Target/Application | Synthetic Approach Example | Reference |

| Benzoxazole Derivatives | Heparanase (Hpse) Inhibition | Reaction of an aminophenol with potassium O-ethyl xanthogenate. | acs.org |

| Substituted Aminophenols | Dual Na+/Ca2+ Channel Blockers | Multi-step synthesis starting from trimethylphenol. | smolecule.comacs.org |

| Benzenesulfonamides | 12-Lipoxygenase (12-LOX) Inhibition | Reductive amination between an aminobenzenesulfonamide and a hydroxybenzaldehyde. | nih.gov |

Derivatives of aminophenols are recognized for their potential to interact with and inhibit the activity of various enzymes. The core structure can be tailored to fit into the active sites of specific enzymes, blocking their function.

Studies have shown that this compound can interact with cytochrome P450 enzymes, which are critical in drug metabolism. smolecule.com Its isomer, 4-amino-3,5-dimethylphenol, has been identified as an inhibitor of specific cytochrome P450 isozymes, namely CYP1A2 and CYP3A4. This suggests that derivatives could be developed as modulators of drug metabolism. Furthermore, derivatives of the related 6-amino-2,3-dimethylphenol (B1277136) have shown the potential to inhibit monooxygenases, enzymes involved in the breakdown of environmental pollutants and in biosynthetic pathways. vulcanchem.com

In more targeted studies, specifically designed derivatives have demonstrated potent and selective inhibition of disease-relevant enzymes. For instance, symmetrical benzazolyl derivatives based on an aminophenol structure were developed as highly potent inhibitors of heparanase, an enzyme implicated in cancer metastasis. acs.org Similarly, a benzenesulfonamide (B165840) scaffold derived from an aminophenol led to the discovery of nanomolar-potency inhibitors of 12-lipoxygenase, an enzyme involved in inflammation, thrombosis, and cancer. nih.gov

| Enzyme Family | Specific Enzyme(s) | Inhibiting Compound Class | Reference |

| Cytochrome P450 | CYP1A2, CYP3A4 | Aminophenol Isomers | |

| Monooxygenases | 2,6-dimethylphenol monooxygenase (MpdAB) | Aminophenol Derivatives | vulcanchem.com |

| Hydrolases | Heparanase (Hpse) | Symmetrical Benzazolyl Derivatives | acs.org |

| Oxygenases | 12-Lipoxygenase (12-LOX) | Benzenesulfonamide Derivatives | nih.gov |

The this compound structure contains both nitrogen and oxygen donor atoms, making it an excellent ligand for coordinating with metal ions. The amino and hydroxyl groups can form a chelate ring with a metal center, creating stable metal complexes. researchgate.net The formation of Schiff base derivatives, by reacting the amino group with an aldehyde or ketone, can create multidentate ligands capable of forming even more stable and structurally diverse metal chelates. researchgate.net

These metal complexes have a wide range of potential applications. In medicinal chemistry, metal chelation can enhance the biological activity of an organic ligand. Schiff base-metal complexes are widely studied for their antimicrobial, antifungal, and antitumor activities. researchgate.net The coordinated metal ion can play a crucial role in the mechanism of action, for example, by facilitating redox reactions or by helping the molecule bind to a biological target.

In the realm of catalysis, these metal complexes can serve as catalysts for various organic transformations. For example, metal complexes of related ligands have shown catalytic activity in oxidation reactions. researchgate.net The specific arrangement of the ligand around the metal center can create a unique chemical environment that promotes specific reaction pathways, making these compounds interesting candidates for developing new and efficient catalysts. The synthesis of azo dyes from aminophenols can also produce ligands that form colored metal complexes, which have been investigated for applications from analytical chemistry to materials science. ajol.inforesearchgate.net

Analytical Chemistry Applications of this compound as a Reagent

The distinct chemical properties of this compound, stemming from its amino and hydroxyl functional groups on a substituted aromatic ring, make it and similar phenolic compounds subjects of interest in analytical chemistry. These applications primarily revolve around its use as a target analyte in various detection methods and as a building block for creating more complex analytical reagents.